N-{[3-fluoro-4-(propan-2-yloxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various biological receptors . The compound also contains a prop-2-yn-1-yl group and a propan-2-yloxy group attached to a phenyl ring, which could potentially contribute to its reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring), and several other functional groups including a carboxamide group, a fluoro group, and a prop-2-yn-1-yl group .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential uses. For example, if the compound shows promising biological activity, it could be developed into a new drug . Additionally, studying the compound’s reactivity could provide insights into new synthetic methods or chemical reactions .
Properties
IUPAC Name |
N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2/c1-4-9-22-10-7-16(8-11-22)19(23)21-13-15-5-6-18(17(20)12-15)24-14(2)3/h1,5-6,12,14,16H,7-11,13H2,2-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVBEKYBPYGXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)CC#C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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